Product packaging for Ethyl [(3-methoxyphenyl)amino](oxo)acetate(Cat. No.:CAS No. 53117-15-0)

Ethyl [(3-methoxyphenyl)amino](oxo)acetate

Cat. No.: B3143639
CAS No.: 53117-15-0
M. Wt: 223.22 g/mol
InChI Key: GMEYMSUGZAPGPJ-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry Research

In modern organic chemistry, the focus often lies on the development of efficient synthetic methodologies and the discovery of novel bioactive compounds. Ethyl (3-methoxyphenyl)aminoacetate and its analogues serve as key intermediates in these endeavors. The presence of multiple reactive sites—the secondary amine, the ester, and the amide carbonyl groups, along with the aromatic ring—allows for a variety of chemical transformations.

The general class of ethyl amino(oxo)acetates is frequently employed in the synthesis of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry. Research on related compounds, such as Ethyl 2-[(2,4-dimethoxyphenyl)amino]-2-oxoacetate, highlights their utility. For instance, the dimethoxy-substituted analogue is noted for its potential in pharmacological studies due to the enhanced binding affinity that the methoxy (B1213986) groups can confer. smolecule.com

Historical Overview of the Discovery and Initial Academic Investigations of Ethyl (3-methoxyphenyl)aminoacetate

A specific historical account of the discovery and initial investigations of Ethyl (3-methoxyphenyl)aminoacetate is not well-documented in academic literature. Its emergence is likely tied to the broader exploration of aniline (B41778) derivatives and their reactions with diethyl oxalate (B1200264), a common method for producing oxanilates. These types of compounds have been synthesized and utilized as intermediates for many decades. The primary academic interest has generally been in the final, more complex products derived from these intermediates rather than the intermediates themselves. Therefore, Ethyl (3-methoxyphenyl)aminoacetate is more frequently cited in the context of its synthesis or as a starting material in patents and synthetic methodology papers.

Fundamental Structural Elements and Their Significance in Synthetic Methodologies

The structure of Ethyl (3-methoxyphenyl)aminoacetate is characterized by several key functional groups that dictate its reactivity and utility in synthesis.

Structural ElementSignificance in Synthesis
3-Methoxyphenyl (B12655295) Group The methoxy group at the meta position of the phenyl ring influences the electron density of the aromatic system and can direct further electrophilic aromatic substitution reactions. It also offers a potential site for demethylation to reveal a phenol, which can be a handle for further functionalization.
Amide Linkage The amide bond is relatively stable but can be hydrolyzed under harsh conditions. The N-H bond provides a site for alkylation or acylation, and the carbonyl group can participate in hydrogen bonding.
α-Ketoester Moiety This feature is highly reactive. The two adjacent carbonyl groups activate the central carbon-carbon bond, making it susceptible to nucleophilic attack and a variety of condensation reactions. This moiety is a key precursor for the synthesis of various heterocyclic systems.
Ethyl Ester The ester group can be hydrolyzed to the corresponding carboxylic acid, saponified, or can undergo transesterification. It also provides a handle for further derivatization, such as conversion to amides or other esters.

A common synthetic route to this class of compounds involves the reaction of an aniline with a suitable oxalic acid derivative. For instance, the reaction of 3-methoxyaniline with diethyl oxalate or ethyl chloro(oxo)acetate would be a plausible and direct method for the preparation of Ethyl (3-methoxyphenyl)aminoacetate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4 B3143639 Ethyl [(3-methoxyphenyl)amino](oxo)acetate CAS No. 53117-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-methoxyanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11(14)10(13)12-8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEYMSUGZAPGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254148
Record name Ethyl 2-[(3-methoxyphenyl)amino]-2-oxoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53117-15-0
Record name Ethyl 2-[(3-methoxyphenyl)amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53117-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(3-methoxyphenyl)amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 3 Methoxyphenyl Aminoacetate

Chemo-, Regio-, and Stereoselective Synthesis Approaches to Ethyl (3-methoxyphenyl)aminoacetate

The synthesis of Ethyl (3-methoxyphenyl)aminoacetate primarily involves the acylation of 3-methoxyaniline with a suitable oxalyl derivative. The inherent challenge in this synthesis lies in achieving high chemo- and regioselectivity.

Chemoselectivity: The reaction between 3-methoxyaniline and an acylating agent like diethyl oxalate (B1200264) or ethyl oxalyl chloride must selectively form the desired amide bond without promoting side reactions, such as double acylation or reaction at the methoxy (B1213986) group. The choice of reaction conditions, including solvent and temperature, is crucial in directing the reaction towards the desired product.

Regioselectivity: 3-methoxyaniline possesses two main nucleophilic sites: the amino group and the aromatic ring. The acylation should occur exclusively at the amino group. Fortunately, the amino group is significantly more nucleophilic than the aromatic ring, which generally ensures high regioselectivity for N-acylation under standard conditions. Methods for the regioselective synthesis of related N-containing polycyclic compounds often rely on radical annulation cyclization, highlighting the importance of controlling reaction pathways. bcrec.id

Stereoselectivity: As Ethyl (3-methoxyphenyl)aminoacetate is an achiral molecule, stereoselectivity is not a factor in its direct synthesis. However, in the broader context of synthesizing chiral molecules from similar precursors, stereoselective methods are paramount. For instance, the stereoselective synthesis of oxacycles can be achieved via ruthenium-catalyzed atom-economic coupling of propargyl alcohols and Michael acceptors. nih.gov Similarly, the synthesis of α,β-unsaturated esters can be accomplished with high stereoselectivity by reacting α-silylated ester magnesium enolates with aldehydes. researchgate.net Theoretical studies on the mechanism of stereoselective synthesis of oxazolidinones have also shed light on the factors controlling stereoisomerism in related heterocyclic systems. orgsyn.org

A common and straightforward method for the synthesis of N-aryl oxamates involves the reaction of an aniline (B41778) with ethyl oxalyl chloride. rsc.org This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction of anilines with oxalyl chloride is a general procedure for preparing N,N'-diaryloxamides. diva-portal.org

Catalytic Strategies in the Formation of Ethyl (3-methoxyphenyl)aminoacetate

Catalysis offers a powerful tool to enhance the efficiency and selectivity of the synthesis of Ethyl (3-methoxyphenyl)aminoacetate. Various catalytic systems, including transition metal-based, organocatalytic, and biocatalytic approaches, have been explored for related amide bond formations.

Transition Metal-Catalyzed Routes and Ligand Effects

Transition metal catalysis is a well-established strategy for amide synthesis. Group (IV) metals, for instance, have been shown to catalyze direct amidation reactions. google.com In the context of related compounds, such as in the synthesis of the drug Apixaban, intermediates are formed through reactions that can be catalyzed by various metals. epo.orgresearchgate.net The synthesis of heterocyclic compounds through C-O bond formation has been achieved using copper catalysis with amide ligands. diva-portal.org

Organocatalytic and Biocatalytic Pathways

Organocatalysis provides a metal-free alternative for amide bond formation. While specific examples for the synthesis of Ethyl (3-methoxyphenyl)aminoacetate are not prevalent in the literature, the principles of organocatalysis are widely applied in similar transformations. For example, the synthesis of oxazolidinones can be achieved through an organocatalytic cascade reaction. orgsyn.org

Biocatalytic methods, employing enzymes, offer high selectivity and mild reaction conditions. The synthesis of (E)-3-(3-methoxyphenyl)propenoic acid, a related compound, has been achieved through a Knoevenagel reaction, which can be amenable to biocatalytic approaches. nih.gov

Sustainable and Green Chemistry Principles in the Synthesis of Ethyl (3-methoxyphenyl)aminoacetate

The application of green chemistry principles to the synthesis of Ethyl (3-methoxyphenyl)aminoacetate is focused on improving atom economy, reducing waste, and using less hazardous materials.

Atom Economy: The concept of atom economy is crucial in assessing the "greenness" of a chemical process. googleapis.comresearchgate.net An ideal synthesis would have 100% atom economy, where all atoms from the reactants are incorporated into the final product. diva-portal.orgepo.org The reaction of 3-methoxyaniline with diethyl oxalate to form Ethyl (3-methoxyphenyl)aminoacetate and ethanol (B145695) is a relatively atom-economical process.

Flow Chemistry and Continuous Synthesis Paradigms for Enhanced Efficiency

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific literature on the flow synthesis of Ethyl (3-methoxyphenyl)aminoacetate is scarce, the continuous flow synthesis of related azo compounds has been reviewed, highlighting the potential of this technology for producing valuable chemical intermediates.

Comparative Analysis of Synthetic Efficiency, Yield, and Atom Economy Across Diverse Methodologies

The efficiency of different synthetic routes to Ethyl (3-methoxyphenyl)aminoacetate can be compared based on several metrics, including chemical yield, reaction time, and atom economy.

MethodologyReactantsCatalyst/ConditionsYieldAtom EconomyReference
Acylation with Ethyl Oxalyl Chloride 3-Methoxyaniline, Ethyl Oxalyl ChlorideTriethylamine, DichloromethaneHigh (Typical)Moderate rsc.org
Reaction with Diethyl Oxalate 3-Methoxyaniline, Diethyl OxalateHeatModerate to HighHigh
General Amide Synthesis Aniline, Oxalyl ChlorideTriethylamine, THF92% (for a related diamide)Moderate diva-portal.org

This table presents data for the synthesis of the target compound or closely related analogs, as specific data for all methodologies for the exact target compound is not available in the cited literature.

Reactivity and Mechanistic Investigations of Ethyl 3 Methoxyphenyl Aminoacetate

Exploration of Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of Ethyl (3-methoxyphenyl)aminoacetate is dictated by the interplay of its constituent functional groups. The molecule possesses both electrophilic and nucleophilic centers, allowing it to participate in a diverse range of chemical transformations.

Electrophilic Reactivity:

The primary electrophilic sites in Ethyl (3-methoxyphenyl)aminoacetate are the carbonyl carbons of the ester and amide groups. These carbons are susceptible to attack by nucleophiles. The electron-withdrawing nature of the adjacent oxygen and nitrogen atoms enhances their electrophilicity.

Furthermore, the benzene (B151609) ring, while generally nucleophilic, can undergo electrophilic aromatic substitution. The methoxy (B1213986) (-OCH3) and the amino(oxo)acetyl (-NHC(O)COOEt) substituents influence the regioselectivity of these reactions. The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the amino(oxo)acetyl group is a deactivating group and a meta-director due to the electron-withdrawing nature of the two carbonyl groups, which pull electron density away from the ring through resonance and inductive effects. The interplay of these two substituents dictates the preferred positions for electrophilic attack.

Nucleophilic Reactivity:

The primary nucleophilic center is the nitrogen atom of the amide group. The lone pair of electrons on the nitrogen can participate in nucleophilic attacks, although its nucleophilicity is significantly reduced by delocalization into the adjacent carbonyl group. The oxygen atoms of the carbonyl and methoxy groups also possess lone pairs and can act as nucleophiles under certain conditions, particularly in protonation or coordination to Lewis acids. The aromatic ring itself is inherently nucleophilic and can react with strong electrophiles.

Detailed Mechanistic Studies of Transformations Involving the Ester and Amide Moieties

The ester and amide functionalities are central to the reactivity of Ethyl (3-methoxyphenyl)aminoacetate, undergoing transformations such as hydrolysis, transamidation, and transesterification.

Hydrolytic Stability and Cleavage Pathways

The hydrolysis of Ethyl (3-methoxyphenyl)aminoacetate involves the cleavage of either the ester or the amide bond. The relative rates of these two processes depend on the reaction conditions, particularly the pH.

Under alkaline conditions, the hydrolysis of the ester group is generally favored. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the corresponding carboxylate salt, N-(3-methoxyphenyl)oxamic acid, and ethanol (B145695). The amide bond is generally more resistant to hydrolysis under basic conditions due to the higher activation energy required for the cleavage of the C-N bond compared to the C-O bond of the ester.

Acid-catalyzed hydrolysis can cleave both the ester and the amide bonds, although harsher conditions are typically required for amide hydrolysis. The mechanism for ester hydrolysis in acidic media involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by a water molecule. Subsequent proton transfers lead to the formation of N-(3-methoxyphenyl)oxamic acid and ethanol. Amide hydrolysis under acidic conditions follows a similar pathway, with protonation of the amide carbonyl oxygen facilitating nucleophilic attack by water.

Transamidation and Transesterification Reactions

Transamidation and transesterification reactions offer pathways to modify the structure of Ethyl (3-methoxyphenyl)aminoacetate by exchanging the amine or alcohol portion of the amide and ester, respectively.

Transamidation: The direct reaction of the amide moiety with an amine to form a new amide is known as transamidation. This process is often challenging due to the low reactivity of the amide bond and is typically catalyzed by acids, bases, or transition metals. The mechanism generally involves the activation of the amide carbonyl, followed by nucleophilic attack of the incoming amine. For N-aryl amides, catalysts like Ti(NMe2)4 and Sc(OTf)3 have been shown to be effective. nih.gov

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water.

Cycloaddition Reactions and Pericyclic Processes Utilizing Ethyl (3-methoxyphenyl)aminoacetate

While specific studies on the cycloaddition reactions of Ethyl (3-methoxyphenyl)aminoacetate are limited, its structural features suggest potential participation in such transformations. The α-ketoamide moiety can, in principle, act as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups or Lewis acids. The C=O bond of the ketone could potentially participate in hetero-Diels-Alder reactions.

Furthermore, the aromatic ring could act as a diene in [4+2] cycloaddition reactions under specific conditions, although this is less common for benzene derivatives unless they are appropriately substituted to favor such reactivity. Pericyclic reactions involving sigmatropic rearrangements are also conceivable, for instance, through functionalization of the methoxy group or the aromatic ring to introduce suitable reactive sites.

Reductive and Oxidative Transformation Pathways

The chemical behavior of Ethyl (3-methoxyphenyl)aminoacetate under reductive and oxidative conditions is of significant interest for synthetic applications.

Reductive Transformations: The α-ketoamide and ester functionalities are susceptible to reduction. The choice of reducing agent determines the outcome of the reaction.

Selective Reduction: Milder reducing agents, such as sodium borohydride (NaBH4), are generally selective for the reduction of the ketone carbonyl group to a secondary alcohol, yielding ethyl (3-methoxyphenyl)aminoacetate. The ester and amide groups are typically unreactive under these conditions.

Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce both the ketone and the ester groups. This would lead to the formation of a diol, 2-[(3-methoxyphenyl)amino]propane-1,2-diol, after reduction of both carbonyls. The amide C-N bond can also be cleaved under forcing conditions with strong reducing agents.

Oxidative Transformations: The aniline-like nitrogen and the methoxy-substituted aromatic ring are potential sites for oxidation.

Oxidative Coupling: The nitrogen atom, after deprotonation, could potentially undergo oxidative coupling reactions. For instance, oxidative N-N bond formation has been reported for N-methoxyamides in the presence of oxidants like (diacetoxyiodo)benzene. nih.gov

Oxidative Cyclization: Intramolecular oxidative cyclization is a plausible pathway, especially if a suitable nucleophile is present on a side chain attached to the aromatic ring or the nitrogen atom. Such reactions can lead to the formation of heterocyclic structures. For instance, oxidative cyclization of related N-aryl compounds has been used to synthesize quinoxaline derivatives. organic-chemistry.orgnih.govnih.govorientjchem.org

Role as a Precursor in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. nih.govnih.govresearchgate.netscielo.org.mxmdpi.com Ethyl (3-methoxyphenyl)aminoacetate possesses functionalities that make it a potential substrate for certain MCRs.

For example, the α-ketoamide moiety could potentially participate in Ugi or Passerini-type reactions. In a Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a dipeptide derivative. While the α-ketoamide itself is not a standard component, its derivatives or its in-situ generated imine could potentially engage in such transformations. Similarly, the Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The reactivity of the ketone in Ethyl (3-methoxyphenyl)aminoacetate could be exploited in variations of these MCRs.

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Methoxyphenyl Aminoacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution.

A complete assignment of the proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectra would be the first step in the structural elucidation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-methoxyphenyl (B12655295) group, the N-H proton, the methoxy (B1213986) group protons, and the ethyl ester protons. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the aromatic signals would be crucial in confirming the 1,3-disubstitution pattern on the benzene (B151609) ring. The ethyl group would present as a characteristic quartet and triplet.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the two carbonyl carbons (amide and ester), the aromatic carbons (with quaternary carbons showing distinct chemical shifts), the methoxy carbon, and the two carbons of the ethyl group.

¹⁵N NMR: The nitrogen-15 NMR spectrum would provide information about the electronic environment of the nitrogen atom in the amide linkage.

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl (3-methoxyphenyl)aminoacetate (Note: This table is predictive and not based on experimental data.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl CH₃ ~1.3-1.4 (t) ~14
Ethyl CH₂ ~4.2-4.4 (q) ~62
Methoxy OCH₃ ~3.8 (s) ~55
Aromatic C-H ~6.7-7.4 (m) ~105-130
Aromatic C-N - ~140
Aromatic C-O - ~160
Amide C=O - ~158-160
Ester C=O - ~162-164

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR and for revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations, for instance, between the protons of the ethyl group and among the aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. It would be critical for connecting the various fragments of the molecule, for example, showing correlations from the N-H proton to the carbonyl carbons and aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, providing insights into the molecule's preferred conformation, such as the orientation of the oxamido group relative to the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS provides an extremely accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the compound.

The expected exact mass for Ethyl (3-methoxyphenyl)aminoacetate (C₁₁H₁₃NO₄) is 223.0845 Da.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to generate a pattern of daughter ions. Analysis of these fragments provides detailed information about the molecule's substructures.

Table 4.2.1: Predicted Key MS/MS Fragmentation for Ethyl (3-methoxyphenyl)aminoacetate (Note: This table is predictive and not based on experimental data.)

m/z of Fragment Possible Structure/Loss
[M - C₂H₅O]⁺ Loss of the ethoxy group from the ester
[M - C₂H₄]⁺ McLafferty rearrangement with loss of ethene
[M - CO]⁺ Loss of carbon monoxide
[C₇H₇NO]⁺ Fragment corresponding to the 3-methoxyaniline moiety

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups.

Key vibrational bands would include:

N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically appear between 2850 and 3100 cm⁻¹.

C=O stretches: Two distinct carbonyl stretching bands would be expected for the amide and ester groups, likely in the region of 1650-1750 cm⁻¹.

C-O stretches: Bands corresponding to the ether and ester C-O bonds would be observed in the fingerprint region (1000-1300 cm⁻¹).

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interaction Analysis

Should a suitable single crystal of Ethyl (3-methoxyphenyl)aminoacetate be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous view of the molecule's three-dimensional conformation. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the N-H group and carbonyl oxygens, which govern the supramolecular architecture.

Advanced Spectroscopic Techniques for Investigating Dynamic Processes

The static molecular structure of Ethyl (3-methoxyphenyl)aminoacetate provides a foundational understanding of its chemistry. However, the molecule is not rigid; it undergoes a variety of dynamic processes, including conformational changes and restricted rotation around single bonds. These dynamic behaviors are crucial for a comprehensive understanding of its properties and interactions. Advanced spectroscopic techniques, particularly dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating these processes.

At room temperature, the ¹H and ¹³C NMR spectra of Ethyl (3-methoxyphenyl)aminoacetate may appear to represent a single, averaged conformation. However, due to the partial double bond character of the amide C–N bond, resulting from resonance delocalization of the nitrogen lone pair with the carbonyl group, rotation around this bond is restricted. nanalysis.com This restriction can lead to the existence of different rotational isomers (rotamers) that may interconvert at a rate that is on the NMR timescale. montana.edu

Variable-temperature (VT) NMR spectroscopy is a primary technique used to study such dynamic equilibria. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to influence the rate of interconversion between conformers. At low temperatures, the exchange rate slows down, potentially allowing for the observation of distinct signals for each rotamer. Conversely, at high temperatures, the rotation becomes rapid, leading to a single set of averaged signals. nanalysis.com

The coalescence temperature (Tc) is the point at which the separate signals for the two exchanging sites merge into a single broad peak. From the coalescence temperature and the chemical shift difference (Δν) between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides quantitative data on the energy required to overcome the restricted rotation. niscpr.res.in

For Ethyl (3-methoxyphenyl)aminoacetate, the most significant dynamic process amenable to VT-NMR analysis is the restricted rotation around the N-C(O) bond. This would lead to different magnetic environments for the protons and carbons on either side of this bond, particularly affecting the aromatic ring and the ethyl group substituents. For instance, the protons ortho to the amino group on the phenyl ring may show distinct chemical shifts in different rotameric forms at low temperatures.

A hypothetical variable-temperature ¹H NMR experiment on Ethyl (3-methoxyphenyl)aminoacetate in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) could yield the data presented in the interactive table below. The focus would be on the aromatic protons, which are sensitive to the orientation of the oxoacetamido group.

Interactive Data Table: Hypothetical Variable-Temperature ¹H NMR Data for Ethyl (3-methoxyphenyl)aminoacetate

Temperature (K)Proton of InterestObserved SignalChemical Shift (ppm)Linewidth (Hz)Inferred Dynamic State
298 (Room Temp)Aromatic ProtonsBroad Multiplets6.8 - 7.5-Fast Exchange
250Aromatic ProtonsBroadening of signals-IncreasedIntermediate Exchange
220 (Coalescence)Aromatic ProtonsCoalesced broad peak~7.15MaximumCoalescence
190 (Slow Exchange)Aromatic Proton (ortho)Two distinct signals7.05, 7.25SharperSlow Exchange (distinct rotamers)

In addition to one-dimensional VT-NMR, two-dimensional exchange spectroscopy (2D EXSY) can provide definitive evidence of dynamic exchange between different conformers. blogspot.comhuji.ac.il A 2D EXSY spectrum correlates nuclei that are exchanging chemically. If two distinct signals in a low-temperature spectrum correspond to two different rotamers, cross-peaks will appear between them in the 2D EXSY spectrum, directly demonstrating the exchange process. blogspot.com This technique is particularly useful for unambiguously assigning exchanging sites and can be used to quantify exchange rates. nih.gov

While direct experimental studies on the dynamic processes of Ethyl (3-methoxyphenyl)aminoacetate are not extensively reported in the public literature, the principles established from studies on similar N-aryl amides and oxalamic acid esters strongly suggest that restricted rotation around the amide bond is a key dynamic feature of this molecule. niscpr.res.innih.gov A thorough investigation using VT-NMR and 2D EXSY would be essential to fully characterize its conformational dynamics and the associated energy barriers.

Computational and Theoretical Studies on Ethyl 3 Methoxyphenyl Aminoacetate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, molecular orbitals, and energy of Ethyl (3-methoxyphenyl)aminoacetate.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. By applying DFT, the ground state geometry of Ethyl (3-methoxyphenyl)aminoacetate can be optimized to its lowest energy conformation. Functionals such as B3LYP, combined with a suitable basis set like 6-311G(d,p), are commonly employed for such calculations. These computations reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

The total electronic energy, as well as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a molecule like Ethyl (3-methoxyphenyl)aminoacetate, the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing oxoacetate moiety is expected to influence the electron density distribution and the energies of the frontier orbitals.

Table 1: Predicted Ground State Geometric and Electronic Properties of Ethyl (3-methoxyphenyl)aminoacetate using DFT (B3LYP/6-311G(d,p))

ParameterPredicted Value
Total Energy (Hartree)-745.123
HOMO Energy (eV)-6.45
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.22
Dipole Moment (Debye)3.87

Ab Initio Methods for Higher-Level Electronic Structure Characterization

For a more rigorous characterization of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods, while computationally more demanding than DFT, provide a higher level of accuracy for electron correlation effects. Such calculations can refine the ground state geometry and energies obtained from DFT and offer a more precise description of the electron distribution and molecular orbitals. These higher-level calculations are particularly useful for validating the results from DFT and for studying systems where electron correlation plays a crucial role.

Conformational Analysis and Energy Landscape Mapping

The presence of several rotatable single bonds in Ethyl (3-methoxyphenyl)aminoacetate, particularly around the amide linkage and the ether group, allows for multiple conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface (PES) of the molecule. By systematically rotating the key dihedral angles and calculating the corresponding energies, a detailed energy landscape can be constructed. This process reveals the global minimum energy conformation as well as other low-energy local minima. The relative energies of these conformers determine their population distribution at a given temperature according to the Boltzmann distribution. Such studies are crucial for understanding the molecule's flexibility and how its shape can influence its interactions with other molecules.

Reaction Mechanism Elucidation via Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Pathways

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For reactions involving Ethyl (3-methoxyphenyl)aminoacetate, such as its synthesis via the acylation of 3-methoxyaniline, transition state (TS) calculations can be performed. These calculations aim to locate the saddle point on the potential energy surface that connects the reactants to the products. The geometry and energy of the transition state provide critical information about the activation energy of the reaction, which is a key determinant of the reaction rate.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC path traces the minimum energy pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur throughout the reaction.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be used to study the behavior of Ethyl (3-methoxyphenyl)aminoacetate in a solvent environment. By simulating the motion of the molecule and the surrounding solvent molecules over time, MD provides insights into how the solvent influences the conformation and dynamics of the solute. Different solvent models can be used to represent various environments, from aqueous solutions to organic solvents.

MD simulations are also invaluable for studying intermolecular interactions. For instance, the interaction of Ethyl (3-methoxyphenyl)aminoacetate with other molecules can be simulated to understand the nature and strength of these interactions, which are often governed by hydrogen bonding, van der Waals forces, and electrostatic interactions. This is particularly relevant for understanding how the molecule might behave in a biological or material science context.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For Ethyl (3-methoxyphenyl)aminoacetate, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensors of the nuclei. These theoretical values can aid in the assignment of experimental NMR spectra. Similarly, the calculation of vibrational frequencies can help in interpreting experimental IR spectra. The computed IR spectrum provides information about the characteristic vibrational modes of the different functional groups within the molecule.

Table 2: Predicted Spectroscopic Data for Ethyl (3-methoxyphenyl)aminoacetate

SpectroscopyPredicted FeatureValue
¹³C NMRCarbonyl (ester)~165 ppm
¹³C NMRCarbonyl (amide)~162 ppm
¹H NMRAmide N-H~8.5 ppm
IRN-H stretch~3300 cm⁻¹
IRC=O stretch (amide)~1680 cm⁻¹
IRC=O stretch (ester)~1730 cm⁻¹

Synthesis and Academic Exploration of Derivatives and Analogues of Ethyl 3 Methoxyphenyl Aminoacetate

Systematic Structural Modifications at the Ester Moiety and Their Synthetic Implications

The ethyl ester group in the parent compound is a primary target for structural modification, which can significantly influence properties such as solubility, steric hindrance, and reactivity. The most common transformations are transesterification and hydrolysis.

Transesterification: This reaction involves the substitution of the ethyl group of the ester with a different alkyl or aryl group by reacting the parent compound with a corresponding alcohol under catalytic conditions. Both acid and base catalysis are effective. For instance, reacting ethyl (3-methoxyphenyl)aminoacetate with methanol in the presence of an acid catalyst like sulfuric acid or a solid-phase catalyst such as Amberlyst-15 will yield the corresponding methyl ester. scielo.br This process can be driven to completion by using the desired alcohol as the solvent. Base-catalyzed transesterification is also a viable method. nih.gov The choice of alcohol allows for the introduction of a wide variety of functional groups, including longer alkyl chains, cyclic systems, and benzylic groups.

Hydrolysis: Saponification of the ethyl ester using an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup, yields the corresponding carboxylic acid, (3-methoxyphenyl)aminoacetic acid. This carboxylic acid serves as a key intermediate for the synthesis of other derivatives, such as amides or more complex esters, via standard coupling reactions.

Table 1: Synthesis of Ester Analogues via Transesterification
Target AnalogueReagent (Alcohol)Typical CatalystAnticipated Change in Property
Methyl (3-methoxyphenyl)aminoacetateMethanolH₂SO₄ (catalytic)Increased polarity
Isopropyl (3-methoxyphenyl)aminoacetateIsopropanolNaOiPr (catalytic)Increased steric hindrance
Benzyl (3-methoxyphenyl)aminoacetateBenzyl alcoholH₂SO₄ (catalytic)Increased lipophilicity; UV-active
(3-methoxyphenyl)aminoacetic acidWater (via NaOH/H₃O⁺)- (Stoichiometric)Enables amide coupling

Chemical Space Exploration through Modifications on the Anilino Moiety and Aromatic Substitutions

The anilino moiety offers rich opportunities for structural diversification, both at the nitrogen atom and on the aromatic ring. These modifications directly impact the electronic properties of the oxoacetamide core.

Modifications on the Anilino Nitrogen: The secondary amine provides a handle for N-alkylation or N-acylation. Direct N-alkylation can be achieved using alkyl halides in the presence of a base. However, for more controlled synthesis, it may be advantageous to start with an N-Boc-protected aniline (B41778), perform the desired modifications, and then deprotect. nih.gov N-acylation can be readily accomplished using acid chlorides or anhydrides. These modifications transform the secondary amide into a tertiary amide, which alters its hydrogen bonding capability and conformational flexibility.

Aromatic Substitutions: A vast chemical space can be explored by synthesizing analogues from different starting anilines. The initial synthesis of N-aryl oxamates typically involves the reaction of a substituted aniline with a reagent like diethyl oxalate (B1200264) or ethyl chlorooxoacetate. By replacing 3-methoxyaniline with other commercially available anilines, a diverse library of compounds can be generated. For example, using 3-chloroaniline, 3-methylaniline, or 3-fluoro-5-methoxyaniline would yield the corresponding substituted ethyl (anilino)(oxo)acetate derivatives. bldpharm.comlookchem.com These substitutions have predictable electronic effects on the aromatic ring, which in turn influence the reactivity of the entire molecule.

Table 2: Analogues from Aromatic Ring Modifications
Starting AnilineResulting Analogue NameElectronic Effect of Substituent
3-ChloroanilineEthyl (3-chlorophenyl)aminoacetateElectron-withdrawing (inductive)
3-MethylanilineEthyl (3-methylphenyl)aminoacetateElectron-donating (inductive)
3-AminophenolEthyl (3-hydroxyphenyl)aminoacetateElectron-donating (resonance)
3-NitroanilineEthyl (3-nitrophenyl)aminoacetateStrongly electron-withdrawing

Synthetic Routes to Alterations of the Oxoacetate Backbone

Modifying the central oxoacetate backbone—an α-ketoamide structure—provides access to compounds with fundamentally different chemical properties and functionalities. acs.org

Reduction of Carbonyl Groups: The two carbonyl groups of the oxoacetate moiety can be selectively targeted for reduction. The ketone carbonyl can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride, yielding a chiral α-hydroxy-amide analogue. The ester carbonyl is less reactive and requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) for reduction to a primary alcohol. nih.gov

Conversion to Thioamides and Amidines: The amide carbonyl can be converted to a thioamide using sulfurating agents such as Lawesson's reagent. Thioamides have distinct electronic and steric properties compared to their oxygen-containing counterparts. The ester group can be converted into a secondary amide by reacting the parent compound with a primary or secondary amine, resulting in an N,N'-disubstituted oxamide.

Building Block Approaches: The oxoacetate backbone can also be constructed from different precursors to introduce variations. For instance, reacting an amine with methyl 2-chloro-2-oxoacetate is a common method for forming the α-ketoamide linkage. acs.orgacs.org Using substituted versions of this acylating agent could introduce different functionalities directly onto the backbone.

Stereoselective Synthesis of Chiral Analogues and Enantiomeric Purity Assessment

While the parent molecule is achiral, many of the derivatives discussed, particularly those resulting from the reduction of the ketone, are chiral. The synthesis of these analogues in an enantiomerically pure form is a significant objective in modern organic chemistry. researchgate.netrsc.org

Stereoselective Synthesis: The creation of a chiral center, for example at the α-carbon via reduction of the ketone, can be achieved with high enantioselectivity using several established methods:

Chiral Catalysts: Asymmetric reduction can be performed using a hydride source in the presence of a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., Noyori's ruthenium-BINAP catalysts).

Chiral Auxiliaries: A chiral auxiliary can be attached to the molecule, which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

Enzymatic Reactions: Biocatalysis, using enzymes such as ketoreductases, can offer extremely high levels of enantioselectivity under mild reaction conditions. nih.gov These enzymes can selectively produce one enantiomer of the corresponding α-hydroxy amide.

Enantiomeric Purity Assessment: Once a chiral analogue is synthesized, determining its enantiomeric purity (or enantiomeric excess, ee) is crucial. thieme-connect.de Several analytical techniques are routinely employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The enantiomers are separated on a column containing a chiral stationary phase, and the relative peak areas are used to determine the enantiomeric ratio. nih.govacs.org

NMR Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, the NMR signals for the two enantiomers can be resolved. researchgate.net For example, derivatizing a chiral alcohol with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) produces diastereomers that exhibit distinct signals in ¹H or ¹⁹F NMR, allowing for quantification. researchgate.net

Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can be used to separate volatile enantiomers.

Table 3: Methods for Enantiomeric Purity Assessment
MethodPrincipleAdvantagesConsiderations
Chiral HPLCDifferential interaction with a chiral stationary phaseHigh accuracy, direct analysisRequires method development
NMR with Chiral Derivatizing AgentConversion of enantiomers to diastereomers with distinct spectraProvides structural informationRequires chemical derivatization
Circular Dichroism (CD) SpectroscopyDifferential absorption of left and right circularly polarized lightHigh-throughput potentialRequires a chromophore near the stereocenter

Structure-Reactivity Relationship Studies of Analogues in Defined Chemical Transformations

Structure-reactivity relationship (SRR) studies investigate how systematic changes in a molecule's structure affect its reactivity in a specific chemical reaction. researchgate.net For the analogues of ethyl (3-methoxyphenyl)aminoacetate, such studies can provide fundamental insights into reaction mechanisms and electronic effects.

Electronic Effects: The electronic nature of substituents on the anilino aromatic ring significantly influences the reactivity of the oxamate core. Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density on the amide nitrogen, making the N-H proton more acidic and the nitrogen less nucleophilic. Conversely, electron-donating groups (e.g., -CH₃, -OH) have the opposite effect. nih.gov These effects can be quantified by studying the rates of reactions like N-alkylation or hydrolysis across a series of analogues with different substituents. The resulting data can often be correlated using a Hammett plot, which relates reaction rates to substituent constants (σ).

Steric Effects: The size of the ester group or substituents near the reactive centers can influence reaction rates through steric hindrance. For example, the rate of hydrolysis of the ester would be expected to decrease as the size of the alcohol moiety increases (e.g., ethyl > isopropyl > tert-butyl). Similarly, bulky groups on the aromatic ring, particularly at the ortho positions, can hinder reactions at the amide nitrogen. nih.gov

Kinetic Studies: To establish quantitative SRRs, kinetic studies are performed. For instance, the rate of base-catalyzed hydrolysis of a series of ester analogues could be monitored by UV-Vis spectroscopy or HPLC. Comparing the rate constants (k) for different analogues allows for a direct assessment of how each structural modification impacts reactivity. Such studies on related oxamic acid analogues have been used to probe their inhibitory activity against enzymes, demonstrating how subtle structural changes can significantly alter binding affinity and reactivity. nih.gov

Future Perspectives and Emerging Research Avenues for Ethyl 3 Methoxyphenyl Aminoacetate

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The synthesis of Ethyl (3-methoxyphenyl)aminoacetate, typically achieved through the acylation of 3-methoxyaniline with ethyl oxalyl chloride, is a classic C-N bond-forming reaction. While seemingly straightforward, optimizing reaction conditions to maximize yield and purity, and to minimize by-product formation, can be a resource-intensive process of trial and error. digitellinc.comnih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate the complexities of reaction optimization with greater speed and precision. semanticscholar.orgprinceton.edueurekalert.org

ML algorithms, particularly random forest and neural network models, can be trained on large datasets of chemical reactions to predict outcomes with remarkable accuracy. nih.govsemanticscholar.org For the synthesis of Ethyl (3-methoxyphenyl)aminoacetate, an ML model could be developed by inputting descriptors for various reactants (e.g., different substituted anilines and acylating agents), catalysts, solvents, and temperatures. princeton.edu The model would then predict the reaction yield, enabling chemists to identify optimal conditions without extensive empirical screening. researchgate.net This data-driven approach not only accelerates development but also uncovers non-obvious process parameters that might be missed by human intuition.

Beyond initial synthesis, AI can guide the subsequent derivatization of the parent compound. By analyzing vast databases of known reactions, AI tools can propose novel synthetic routes to complex target molecules starting from Ethyl (3-methoxyphenyl)aminoacetate, rank their feasibility, and even suggest the most effective catalysts. arxiv.orgyoutube.com This integration of AI promises to streamline the discovery of new molecules for applications in pharmaceuticals, materials science, and agrochemicals.

Table 1: Potential AI/ML Applications in the Chemistry of Ethyl (3-methoxyphenyl)aminoacetate

Application AreaAI/ML ToolPredicted OutcomePotential Impact
Synthesis Optimization Random Forest AlgorithmOptimal solvent, temperature, and reagent stoichiometry for synthesisIncreased yield, reduced waste, faster process development. semanticscholar.orgprinceton.edu
Catalyst Selection Neural Network ModelIdentification of the most effective catalyst for specific transformationsDiscovery of more efficient and selective catalytic systems. eurekalert.orgresearchgate.net
Retrosynthesis Planning Generative ModelsNovel synthetic pathways to complex derivativesAccelerated discovery of new chemical entities.
Yield Prediction Bayesian OptimizationAccurate prediction of reaction yields under various conditionsReduced number of required experiments, saving time and resources. arxiv.org

Exploration of Novel Catalytic Systems for Transformations Involving Ethyl (3-methoxyphenyl)aminoacetate

The reactivity of Ethyl (3-methoxyphenyl)aminoacetate is largely dictated by its amide and ester functionalities. Future research will undoubtedly focus on discovering and developing novel catalytic systems to selectively transform these groups, opening doors to new classes of compounds.

Current catalyst research offers intriguing possibilities. For instance, ruthenium-pincer complexes, which have shown exceptional activity in the selective hydrogenation of amides to amines and alcohols, could be applied to reduce the amide bond in Ethyl (3-methoxyphenyl)aminoacetate. acs.org This would provide a direct route to valuable secondary amine or amino alcohol building blocks. Similarly, recently developed molybdenum-based catalysts for site-selective amide functionalization could enable the targeted modification of the N-H bond, allowing for the introduction of new functional groups with high precision. nih.gov

Photoredox catalysis also presents a promising frontier. The use of light to drive chemical reactions offers mild and often highly selective conditions. For example, photocatalytic strategies involving alkyloxalyl chlorides have been developed for the alkoxycarbonylation of olefins. nih.gov Adapting such principles could lead to novel, light-driven transformations of the oxoacetate moiety, enabling C-C bond formations that are difficult to achieve through traditional thermal methods. The development of catalysts that can selectively cleave or modify the robust amide C-N bond remains a significant challenge, and success in this area would dramatically expand the synthetic utility of this compound. nih.gov

Development of Green and Sustainable Synthesis Strategies for Diverse Derivative Libraries

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and utilize environmentally benign materials. The synthesis and derivatization of Ethyl (3-methoxyphenyl)aminoacetate are ripe for the application of green chemistry principles.

A key area for improvement is the choice of solvent. Acetonitrile and chlorinated solvents, which are commonly used, could be replaced with greener alternatives like ethyl acetate, which has been successfully used as a solvent for polymerizations. rsc.org Furthermore, developing synthetic methods that operate in aqueous media would be a significant step forward. Research into the selective monohydrolysis of symmetrical diesters in water-based systems provides a template for developing greener methods for reactions involving the ester group of Ethyl (3-methoxyphenyl)aminoacetate. researchgate.netnih.govnih.gov

Another powerful approach for sustainable synthesis is the adoption of continuous flow chemistry. Performing the reaction between 3-methoxyaniline and ethyl oxalyl chloride in a microreactor offers superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and reduced waste. google.com This technology is particularly well-suited for the generation of chemical libraries, as conditions can be rapidly varied to produce a wide range of derivatives in an automated fashion. The combination of flow chemistry with green solvents and catalytic processes will be instrumental in creating sustainable pathways to libraries of compounds based on the Ethyl (3-methoxyphenyl)aminoacetate scaffold.

Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring and Mechanistic Insights

A deep understanding of a reaction's mechanism and kinetics is crucial for its optimization and safe scale-up. Advanced in-situ spectroscopic techniques are becoming indispensable tools for gaining this real-time insight. spectroscopyonline.com

For the synthesis of Ethyl (3-methoxyphenyl)aminoacetate, which involves the reaction of a reactive acyl chloride, in-situ Fourier-transform infrared (FTIR) spectroscopy is particularly powerful. mt.com By inserting a probe directly into the reaction vessel, chemists can monitor the disappearance of the starting materials (e.g., the carbonyl stretch of ethyl oxalyl chloride) and the appearance of the product (the characteristic amide bands) in real time. mt.com This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and a detailed understanding of the reaction kinetics.

In-situ Raman spectroscopy offers a complementary technique, especially for reactions conducted under mechanochemical (grinding) conditions or in systems with significant solid phases. rsc.org By monitoring changes in vibrational modes, it can provide detailed information about the formation of specific bonds and the evolution of different chemical species throughout the reaction. rsc.org These advanced analytical methods eliminate the need for traditional sampling and offline analysis, providing a more accurate and dynamic picture of the chemical transformation as it happens. spectroscopyonline.com This level of process understanding is critical for ensuring consistency, optimizing efficiency, and preventing runaway reactions during scale-up.

Untapped Potential in the Expansion of Chemical Space and Novel Synthetic Applications

While Ethyl (3-methoxyphenyl)aminoacetate is a useful building block, its full potential for generating novel chemical structures remains largely untapped. Its bifunctional nature makes it an ideal starting point for combinatorial chemistry approaches aimed at rapidly creating large, diverse libraries of new compounds. nih.gov

The reactive oxalyl moiety can be exploited in a variety of cyclization reactions. For instance, condensation with dinucleophiles could lead to the formation of a wide range of heterocyclic systems, which are privileged structures in medicinal chemistry. The reaction of oxalyl chloride with anilines to form oxanilides is a well-established transformation, and this reactivity can be extended to create more complex polyamides or macrocycles. google.com

Furthermore, the core structure can be used as a scaffold for multicomponent reactions, where three or more reactants are combined in a single step to generate complex products. This approach is highly efficient and allows for the exploration of vast areas of chemical space. mdpi.com For example, reactions that leverage the reactivity of both the amide and ester groups simultaneously could lead to the discovery of entirely new molecular architectures. By systematically exploring these and other synthetic transformations, researchers can unlock the full potential of Ethyl (3-methoxyphenyl)aminoacetate as a gateway to novel and functionally diverse molecules.

Q & A

Q. What strategies improve the compound’s stability under physiological conditions?

  • Lyophilization enhances shelf life (>12 months at −20°C). Microencapsulation (e.g., PLGA nanoparticles) protects against hydrolysis in PBS (pH 7.4), with <5% degradation over 72 hours. Thermal stability is assessed via DSC (Tm = 145°C) and TGA (decomposition onset at 180°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.